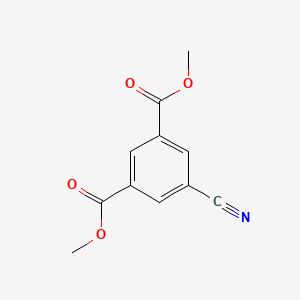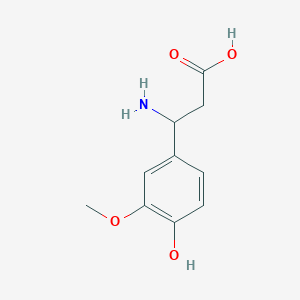
3-氨基-3-(4-羟基-3-甲氧基苯基)丙酸
描述
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
增强肌肉力量
3-氨基-3-(4-羟基-3-甲氧基苯基)丙酸 (HMPA) 已被证实可以显著增强绝对和相对握力。 这表明 HMPA 可能是一种很有前途的膳食补充剂,可以改善肌肉健康和运动表现 .
抑制蛋白质分解代谢
HMPA 被发现可以抑制肌肉蛋白质分解代谢,如相关基因 mRNA 表达水平的变化所示。 这可能有助于维持肌肉质量和功能 .
抗氧化活性
HMPA 是咖啡因的代谢产物,具有很高的抗氧化活性。 抗氧化剂对于保护身体免受自由基损伤至关重要,自由基损伤会导致慢性疾病 .
咖啡消费的生物标志物
由于 HMPA 是咖啡因的代谢产物,它可以作为一种非常灵敏的生物标志物,用于检测相对少量咖啡的摄入量 .
抑制前列腺素 E2 的生成
HMPA 可用于抑制前列腺素 E2 的生成,前列腺素 E2 是一种生物活性脂质,在炎症和疼痛中起关键作用 .
抗糖尿病特性
几项研究表明 HMPA 具有抗糖尿病特性。 这可能使其成为糖尿病管理中一种有价值的工具 .
抗癌活性
HMPA 也与抗癌活性有关。 虽然还需要更多研究,但这表明 HMPA 可能被用于癌症治疗 .
改善认知功能
HMPA 与认知功能的改善有关。 这可能使其成为维持大脑健康和性能的有价值的补充剂 .
作用机制
Target of Action
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), also known as dihydroferulic acid, is a hydroxycinnamic acid derivative . It has been found to interact with the GPR41 receptor , which plays a crucial role in various biological activities such as physical movement, thermogenesis, and energy metabolism .
Mode of Action
HMPA significantly suppresses cAMP levels induced by forskolin in a dose-dependent manner in cells expressing the mouse GPR41 receptor . This suggests that HMPA’s interaction with its target leads to a decrease in cAMP levels, which can have various downstream effects depending on the cell type and physiological context.
Biochemical Pathways
HMPA has been shown to improve hepatic glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism . This is indicated by changes in mRNA expression levels of related genes . Therefore, HMPA affects multiple biochemical pathways, particularly those involved in metabolism.
Pharmacokinetics
After oral administration of HMPA, intact and conjugated HMPAs are detected in the bloodstream, reaching maximum concentration in 15 minutes . HMPA and its conjugates are also detected in target organs 6 hours post-administration . This indicates that HMPA undergoes rapid conversion into conjugates, which broadly distribute to organs .
Result of Action
HMPA has been found to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It significantly enhances absolute and relative grip strength . Low-dose HMPA administration increases Myf5 expression in sedentary mice, suggesting that it may promote muscle development .
Action Environment
The action of HMPA can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in transforming dietary polyphenols into HMPA . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of HMPA.
属性
IUPAC Name |
3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHJKPPALHKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477482 | |
| Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72076-93-8 | |
| Record name | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72076-93-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1601067.png)


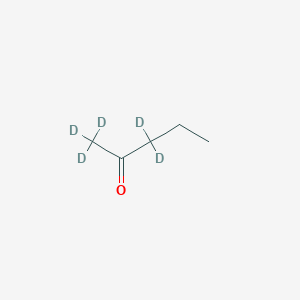
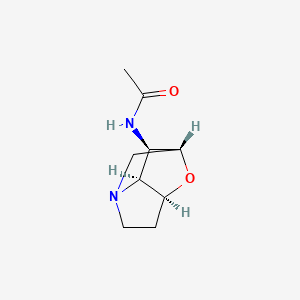
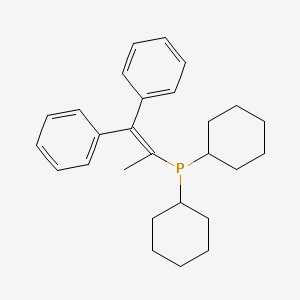
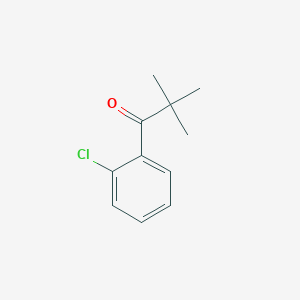
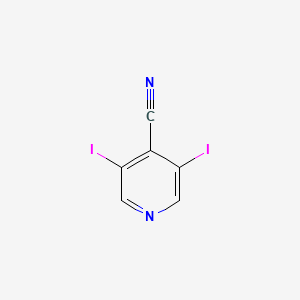
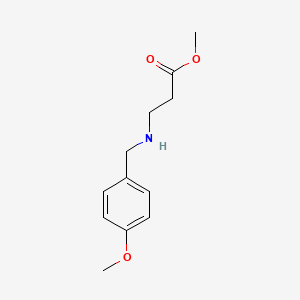
![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)
